Budesonide-d6

Description

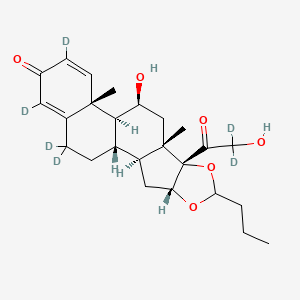

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-USIGUGKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])C[C@@H]5[C@]4(OC(O5)CCC)C(=O)C([2H])([2H])O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Comprehensive Characterization of Budesonide D6

Deuteration Strategies and Methodological Approaches for Selective Labeling

The synthesis of Budesonide-d6 involves the strategic introduction of deuterium (B1214612) atoms into the budesonide (B1683875) molecular structure. This process typically adapts established synthetic routes for budesonide, employing deuterated reagents or solvents to achieve site-specific labeling.

Synthetic Routes for Deuterium Incorporation

The preparation of this compound generally follows established synthetic pathways for budesonide, with modifications to incorporate deuterium. While specific proprietary synthetic routes may vary, the general approach involves using deuterated starting materials or reagents during key synthetic steps. For instance, the synthesis of budesonide typically involves the reaction of 16α-hydroxyprednisolone (16-HPS) with butanol and n-butyraldehyde nih.govgoogle.com. To produce this compound, deuterated forms of these reagents or precursors would be employed.

The chemical structure of this compound is characterized as (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione-d6 lgcstandards.comclearsynth.compipitech.com. The deuterium atoms are specifically incorporated at the C2, C4, C6 (two atoms), and C21 (two atoms) positions of the molecule clearsynth.com. General methods for deuterium incorporation in organic synthesis include the use of deuterated solvents to facilitate isotopic exchange or the utilization of deuterated reducing agents in specific functional group transformations smolecule.com.

Optimization of Deuteration Yield and Specificity

Achieving high yield and specificity in the deuteration process is paramount for producing a reliable analytical standard. Optimization efforts focus on controlling reaction parameters such as temperature, reaction time, reagent stoichiometry, and catalyst selection to maximize the incorporation of deuterium at the intended positions while minimizing side reactions and the formation of incompletely deuterated or unlabeled byproducts.

The successful synthesis of this compound is often validated by achieving high isotopic purity. For instance, this compound is commercially available with a reported purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC) lgcstandards.com. This level of purity indicates effective control over the synthetic process, ensuring a high proportion of the target deuterated compound.

Assessment of Isotopic Purity and Deuterium Enrichment Levels

Rigorous assessment of isotopic purity and deuterium enrichment is essential to confirm the identity and quality of this compound. This involves employing highly sensitive analytical techniques capable of distinguishing between isotopologues.

Techniques for Isotopic Abundance Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy also plays a crucial role. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can reveal the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium researchgate.netnih.govresearcher.lifemdpi.comresearchgate.netresearchgate.net. Deuterium Nuclear Magnetic Resonance (²H NMR) can directly detect the presence and environment of the deuterium atoms. Studies have reported isotopic purity exceeding 99% for deuterium-labeled budesonide, underscoring the sensitivity of these analytical methods researchgate.net.

Considerations for Isotopic Integrity During Handling and Storage

Maintaining the isotopic integrity of this compound during handling and storage is critical to prevent unintended deuterium-hydrogen (H/D) exchange. Deuterium atoms, particularly those in labile positions, can be susceptible to exchange with protium (B1232500) (¹H) from ambient moisture or protic solvents. Therefore, it is essential to handle this compound under conditions that minimize exposure to moisture.

Proper storage, as typically recommended in the product's Certificate of Analysis (CoA), is vital. This often includes storing the compound in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon), and at controlled temperatures (e.g., refrigerated or frozen) to preserve its isotopic composition and prevent degradation medchemexpress.com.

Advanced Spectroscopic and Chromatographic Characterization

Comprehensive characterization of this compound involves a suite of advanced spectroscopic and chromatographic techniques to confirm its structure, purity, and isotopic labeling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment. The deuteration at specific positions will result in the disappearance or significant attenuation of the corresponding proton signals, serving as direct evidence of successful labeling researchgate.netnih.govresearcher.lifemdpi.comresearchgate.netresearchgate.net. Techniques like ¹H-¹H gCOSY, ¹H-¹³C gHSQC, ¹H-¹³C gHMBC, and ¹H-¹H ROESY are employed to correlate spectral signals with specific molecular fragments and confirm the structure of deuterated compounds researchgate.netnih.govresearcher.lifemdpi.comresearchgate.net.

¹³C NMR: While ¹³C NMR primarily detects carbon nuclei, the presence of adjacent deuterium atoms can sometimes influence chemical shifts or lead to subtle splitting patterns.

²H NMR: Offers direct detection of deuterium nuclei, providing unambiguous confirmation of deuterium incorporation and its location within the molecule.

Mass Spectrometry (MS):

MS is indispensable for confirming the molecular weight and elemental composition of this compound. Techniques like LC-MS and high-resolution MS (HRMS) provide accurate mass measurements, allowing for the unequivocal identification of the deuterated species lgcstandards.comveeprho.comnih.gov. The characteristic isotopic cluster patterns in MS spectra confirm the degree of deuteration. LC-MS/MS is particularly valuable for quantifying this compound in complex biological matrices due to its sensitivity and specificity veeprho.comnih.gov.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for assessing the purity of this compound and for separating it from unlabeled budesonide or other related impurities lgcstandards.comnih.govasiapharmaceutics.info. Standard HPLC methods for budesonide often utilize C18 stationary phases with mobile phases comprising mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers, often with additives like formic acid nih.govasiapharmaceutics.infonih.gov. A purity of >95% by HPLC is a common specification for this compound lgcstandards.com.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of HPLC with the detection power of MS, making it an ideal technique for both qualitative and quantitative analysis of this compound. It allows for the simultaneous identification, quantification, and purity assessment of the compound, especially in applications such as pharmacokinetic studies where accurate measurement in biological samples is required lgcstandards.comveeprho.comnih.gov.

Compound List

This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical structure of organic molecules and confirming the precise location of isotopic labels. For this compound, NMR analysis, including ¹H NMR and ¹³C NMR, is essential for verifying the molecular framework and identifying the sites of deuterium incorporation.

Studies on Budesonide and its analogs have utilized NMR extensively to differentiate between epimers and confirm structural integrity researchgate.netnih.govnih.govnih.govresearchgate.net. The presence of deuterium atoms, which possess a different nuclear spin than protium (¹H), can lead to subtle changes in chemical shifts and coupling patterns in ¹H NMR spectra, or the absence of signals in ¹³C NMR spectra at deuterated positions. Advanced NMR techniques, such as 2D NMR (e.g., ROESY, HSQC, HMBC), are invaluable for definitively assigning signals and confirming the stereochemistry and isotopic substitution patterns researchgate.netnih.govresearchgate.net. For this compound, NMR data would confirm the expected molecular structure and provide evidence for the deuterium atoms at the specified positions, often by observing the reduction or absence of signals corresponding to the hydrogen atoms at those sites.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight of a compound, thereby confirming its elemental composition and providing definitive evidence of isotopic labeling. HRMS provides accurate mass measurements, allowing for the differentiation of isobaric species and the precise determination of the molecular formula.

The introduction of six deuterium atoms into Budesonide results in a significant mass increase compared to the unlabeled parent compound. Budesonide has a molecular formula of C₂₅H₃₄O₆ and a nominal mass of 430.53 g/mol nih.gov. This compound, with a molecular formula of C₂₅H₂₈D₆O₆, has a nominal mass of approximately 436.57 g/mol lgcstandards.comveeprho.comsimsonpharma.commedchemexpress.com. HRMS analysis will precisely measure this mass difference, confirming the addition of six deuterium atoms. Furthermore, HRMS can analyze the isotopic pattern of the molecule, which is characteristic of its elemental composition and isotopic enrichment. The observed isotopic distribution in the mass spectrum will directly corroborate the presence and number of deuterium atoms incorporated, validating the synthesis of this compound waters.comunibe.chacs.org.

Chromatographic Purity Analysis for Research-Grade Material

Ensuring the high purity of this compound is paramount for its reliable use as a research standard, internal standard, or in pharmacokinetic studies. Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the gold standards for assessing chemical purity and identifying any residual unlabeled Budesonide or other impurities.

HPLC, often coupled with UV detection, is widely used for the analysis of Budesonide and its related compounds, providing excellent separation capabilities rjptonline.orgresearchgate.net. For this compound, HPLC methods are employed to quantify the percentage of the deuterated compound and to detect any non-deuterated Budesonide or synthesis by-products. Purity specifications for research-grade materials typically require levels above 95% lgcstandards.com. For instance, LGC Standards reports this compound with a purity of >95% (HPLC) lgcstandards.com. Similarly, Cayman Chemical specifies Budesonide-d8 (B1281438) with a purity of ≥99% deuterated forms (d₁-d₈) caymanchem.com. These purity assessments are critical for ensuring the accuracy and reproducibility of analytical results obtained using this compound.

Compound List:

Budesonide

this compound

Advanced Analytical Methodologies Employing Budesonide D6 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is fundamental for the reliable quantification of budesonide (B1683875) in preclinical and clinical research. The use of a stable isotope-labeled internal standard like Budesonide-d6 is the gold standard for such assays.

Effective chromatographic separation is essential to distinguish budesonide and its metabolites from endogenous matrix components. Reversed-phase liquid chromatography is commonly employed, utilizing C18 columns to achieve separation based on hydrophobicity. Gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is a standard approach. The gradient is carefully optimized to ensure sharp peak shapes, good resolution between analytes, and a short run time. For instance, a gradient starting with a higher aqueous percentage and ramping up the organic phase allows for the elution of more polar metabolites first, followed by the parent drug, budesonide.

The mass spectrometer is tuned to specifically detect and quantify both budesonide and this compound. This is typically done using electrospray ionization (ESI) in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are identified for each analyte. For budesonide, a common transition is m/z 431.5 → 323.2, while for this compound, the transition is m/z 437.5 → 329.2. The six-dalton mass difference ensures that there is no cross-talk between the two compounds. Other mass spectrometric parameters, such as declustering potential, collision energy, and ion source settings (e.g., temperature and gas flows), are optimized to maximize the signal intensity for each transition.

A key aspect of method validation is to establish the quantitative performance of the assay. The use of this compound as an internal standard is crucial for achieving excellent linearity, sensitivity, precision, and accuracy. The calibration curve, constructed by plotting the peak area ratio of budesonide to this compound against the concentration of budesonide standards, typically exhibits excellent linearity with a correlation coefficient (r²) greater than 0.99 over a defined concentration range.

The sensitivity of the method is defined by the lower limit of quantification (LLOQ) and the limit of detection (LOD). The LLOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected.

Precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration. Regulatory guidelines typically require the %CV to be within 15% (20% for LLOQ) and the accuracy to be within ±15% (±20% for LLOQ).

Table 1: Representative Quantitative Performance Metrics for a Budesonide LC-MS/MS Assay

| Parameter | Value |

|---|---|

| Linearity (r²) | > 0.995 |

| LLOQ | 0.05 ng/mL |

| LOD | 0.02 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%) | 95-105% |

| Inter-day Accuracy (%) | 93-107% |

Application in Quantitative Analysis of Budesonide in Diverse Biological Matrices

The validated LC-MS/MS method employing this compound can be applied to a wide range of biological matrices to support pharmacokinetic and metabolism studies.

The goal of sample preparation is to extract budesonide from the biological matrix and remove potential interferences. This compound is added at the very beginning of the sample preparation process to account for any analyte loss during extraction. Common techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to the sample (e.g., plasma) to precipitate proteins. After centrifugation, the supernatant containing budesonide and this compound is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and cleanup compared to PPT and LLE. The sample is loaded onto a cartridge containing a solid sorbent that retains the analytes. After washing to remove interferences, the analytes are eluted with a suitable solvent.

Matrix effects, caused by co-eluting endogenous components from the biological matrix, can significantly impact the accuracy of LC-MS/MS quantification by causing ion suppression or enhancement. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. Since this compound is chemically identical to budesonide, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects is normalized, leading to accurate and reliable quantification.

Further strategies to minimize matrix effects include optimizing the chromatographic separation to separate the analytes from interfering matrix components and employing more rigorous sample cleanup procedures like SPE.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Budesonide |

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

Integration of this compound in High-Performance Liquid Chromatography (HPLC) Based Assays

This compound is frequently utilized as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of liquid chromatography methods. asianpubs.org The integration of this compound into HPLC assays provides a robust framework for the precise quantification of budesonide in various matrices, from bulk drug substances to complex pharmaceutical formulations. The fundamental principle behind using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte to both the standard and sample solutions. Any variability during the analytical process, such as injection volume inconsistencies or fluctuations in detector response, will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to more accurate and precise quantification.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards, especially in mass spectrometry-based detection. However, their utility extends to other detection methods like UV detection in HPLC. The key advantage of using a deuterated internal standard is its near-identical chromatographic behavior to the unlabeled analyte. This co-elution, or very close elution, ensures that both compounds experience the same matrix effects, which are variations in analytical response due to the presence of other components in the sample. While other structurally similar compounds like dexamethasone (B1670325) and etoricoxib (B1671761) have been used as internal standards in budesonide HPLC assays, this compound offers a higher degree of analytical certainty due to its isotopic relationship with the analyte. nih.govresearchgate.net

The development of a robust HPLC method for determining the analytical purity and content uniformity of budesonide is a critical aspect of quality control in the pharmaceutical industry. Such methods must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any impurities or degradation products. The use of this compound as an internal standard in these methods significantly enhances their reliability.

A typical reversed-phase HPLC (RP-HPLC) method for budesonide analysis involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nanobioletters.comnih.gov The detection is commonly performed using a UV detector at a wavelength where budesonide exhibits maximum absorbance, typically around 244 nm. nih.govnanobioletters.com

During method development, several parameters are optimized to achieve the desired separation and sensitivity, including the mobile phase composition, flow rate, column temperature, and injection volume. The inclusion of this compound from the outset of method development allows for the establishment of a rugged and reproducible assay.

For analytical purity, the method must be capable of resolving budesonide from its potential impurities and degradation products. Stress testing, involving exposure of the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, is performed to generate these degradation products and ensure the method's specificity. nanobioletters.com The peak purity of budesonide can be assessed using a photodiode array (PDA) detector.

Content uniformity testing is essential for ensuring that each dosage unit in a batch contains the correct amount of the API within a narrow range. This is particularly important for potent drugs like budesonide, where small variations in dosage can have significant clinical implications. The use of this compound in the HPLC assay for content uniformity minimizes the impact of variations in sample preparation and extraction efficiency from the dosage form matrix, leading to a more accurate assessment of the true content of each unit.

Below are representative data tables from HPLC method validation studies for budesonide, illustrating the performance characteristics of such assays. While these specific examples may have used other internal standards, they demonstrate the typical parameters and acceptance criteria that a method employing this compound would be expected to meet.

Table 1: System Suitability Parameters for Budesonide HPLC Assay

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | ≥ 2000 | 6500 |

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |

Table 2: Accuracy (Recovery) Data for Budesonide Assay

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 8.0 | 7.95 | 99.4% |

| 100% | 10.0 | 10.12 | 101.2% |

| 120% | 12.0 | 11.90 | 99.2% |

Budesonide is a corticosteroid that exists as a mixture of two stereoisomers, specifically epimers at the C-22 position, designated as 22R and 22S. Although these epimers are reported to have similar anti-inflammatory activity, regulatory agencies often require their separation and quantification to ensure consistent product quality. nih.govnih.gov The development of stereoselective HPLC methods is therefore crucial for the analysis of budesonide.

The separation of these closely related epimers can be challenging and typically requires careful optimization of chromatographic conditions. Chiral stationary phases (CSPs) or achiral columns with specific mobile phase compositions can be employed to achieve the necessary resolution. waters.com Reversed-phase HPLC on C8 or C18 columns is a common approach, where the mobile phase composition, particularly the organic modifier and pH, plays a significant role in the separation. researchgate.net

The integration of a deuterated internal standard like this compound in a stereoselective HPLC assay offers several advantages. Since this compound itself is a mixture of the deuterated 22R and 22S epimers, it will chromatograph in a nearly identical manner to the unlabeled budesonide epimers. This ensures that any minor shifts in retention time or changes in peak shape due to matrix effects or instrument variability will affect both the analyte and the internal standard epimers similarly. This is particularly important in complex separations where baseline resolution might be difficult to achieve consistently.

By using the peak area ratios of each budesonide epimer to its corresponding deuterated counterpart, a more accurate and precise quantification of the individual epimers can be achieved. This approach minimizes errors that could arise from variations in the injection volume or detector response between different runs.

The following table presents typical system suitability results for the chromatographic separation of budesonide epimers, which would be expected in a well-developed method utilizing a deuterated internal standard.

Table 3: System Suitability for Stereoselective HPLC Separation of Budesonide Epimers

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Resolution between 22R and 22S epimers | ≥ 1.5 | 1.8 |

| Tailing Factor for each epimer | ≤ 2.0 | 1.2 (22R), 1.3 (22S) |

| % RSD of Peak Area Ratio (n=6) | ≤ 2.0% | 0.9% (22R/IS), 1.1% (22S/IS) |

Investigational Pharmacokinetic Profiles in Preclinical Research Models

In Vivo Pharmacokinetic Analysis in Animal Models (e.g., Rodents, Canines)

Half-Life and Mean Residence Time Assessment

Directly published pharmacokinetic data, such as half-life (t½) and mean residence time (MRT), specifically for Budesonide-d6 in preclinical research models are not extensively detailed in the reviewed literature. This is largely due to its primary function as a stable isotope-labeled internal standard. In this capacity, this compound is designed to co-elute chromatographically with the parent analyte (Budesonide) and exhibit similar ionization efficiency in mass spectrometry, thereby compensating for variations in sample preparation, extraction, and instrumental response. Consequently, its own pharmacokinetic profile is generally considered to be similar to that of Budesonide (B1683875) and stable enough not to interfere with the quantification of the parent drug. Studies typically report the pharmacokinetic parameters of Budesonide itself, rather than its deuterated analog, when this compound is used as a standard. For instance, Budesonide's elimination half-life has been reported to be approximately 3 hours in humans nih.gov. However, specific half-life and MRT data for this compound in preclinical animal systems are not a primary focus of published research, as its utility lies in its consistent behavior as an analytical standard.

Pharmacokinetic Modeling and Simulation Using Deuterated Tracers

Deuterated compounds, such as this compound, are indispensable as tracers and internal standards in pharmacokinetic (PK) modeling and simulation. Their application is crucial for the accurate and precise quantification of drugs and their metabolites in biological samples, particularly when employing mass spectrometry-based bioanalytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netmdpi.com. By incorporating deuterium (B1214612) atoms into the Budesonide molecule, this compound maintains similar physicochemical properties to the parent drug but is distinguishable by its mass. This allows researchers to use it as a reference standard to correct for analytical variability inherent in complex biological matrices. The use of such labeled compounds is fundamental for building robust PK models that accurately describe drug absorption, distribution, metabolism, and excretion (ADME) in preclinical species.

Compartmental and Non-Compartmental Analysis

The accuracy of Compartmental and Non-Compartmental Analysis (NCA) relies heavily on the reliability of the quantitative data obtained from biological samples. This compound plays a pivotal role in ensuring this reliability by serving as an internal standard in LC-MS/MS methods. When incorporated into analytical workflows, this compound helps to mitigate errors arising from sample extraction inefficiencies, matrix effects, and variations in instrument sensitivity. This leads to more precise determination of key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life, which are essential outputs of NCA. For example, validated LC-MS/MS methods employing deuterated internal standards have demonstrated low limits of quantification (LLOQ), typically in the range of 0.05 to 0.1 ng/mL, with high assay precision and accuracy, thereby supporting robust NCA researchgate.net.

Table 1: Typical Performance Metrics of LC-MS/MS Methods Employing Deuterated Internal Standards

| Parameter | Typical Value Range (as exemplified in related bioanalytical studies) | Significance for PK Analysis |

| Limit of Quantification (LLOQ) | 0.05 – 0.1 ng/mL | Enables detection and quantification of drugs at low concentrations, crucial for accurate PK parameter estimation. |

| Assay Precision (Intra-day) | < 5% | Ensures reproducibility of measurements within a single analytical run, vital for reliable PK data. |

| Assay Accuracy | 95% – 105% of nominal concentration | Confirms the correctness of the measured concentrations, essential for valid PK modeling and simulation. |

| Extraction Recovery | > 80% | Indicates efficient isolation of the analyte and standard from the biological matrix, minimizing systematic errors. |

| Matrix Effects | Minimal / Negligible | Ensures that co-administered compounds or endogenous substances in the matrix do not interfere with the quantification. |

Metabolic Pathway Elucidation and Enzyme Kinetics of Budesonide Using Deuterated Analogues

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Cultures

In vitro studies using subcellular fractions (e.g., liver microsomes, S-9 fractions) and cultured cell lines (e.g., hepatocytes, lung parenchymal cells) provide controlled environments to dissect the enzymatic reactions involved in budesonide (B1683875) metabolism. The use of labeled compounds, such as Budesonide-d6, is critical for accurate metabolite identification and quantification in these systems.

Deuterium-labeled budesonide (this compound) has been employed to facilitate metabolite identification through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and isotope cluster analysis nih.gov. These studies aim to identify and structurally characterize metabolites formed from budesonide. While specific deuterated metabolites are not always explicitly detailed, the use of this compound as an internal standard or tracer allows for the confident identification of budesonide's primary metabolic products. Key identified metabolites, often characterized using LC-MS/MS and NMR spectroscopy, include those resulting from hydroxylation, acetal (B89532) splitting, and further modifications researchgate.netnih.gov.

Budesonide undergoes extensive oxidative metabolism, with hydroxylation being a predominant pathway researchgate.netnih.govresearchgate.netresearchgate.net. Common hydroxylated metabolites identified include 6β-hydroxy-budesonide and 6α-hydroxy-budesonide researchgate.netnih.govresearchgate.net. Other oxidative transformations include Δ6-dehydrogenation researchgate.netresearchgate.netnih.govnih.gov.

While hydroxylation is well-established, evidence for glucuronidation and sulfation of budesonide itself is less prominent compared to other steroid classes. Some studies suggest that budesonide can form oleate (B1233923) conjugates, which might be considered a form of esterification rather than typical glucuronidation or sulfation nih.gov. However, the primary metabolic routes involve oxidative transformations and acetal splitting.

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, plays a pivotal role in budesonide metabolism nih.govnih.govtandfonline.comnih.gov. Studies have consistently shown that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of budesonide, leading to the formation of its major metabolites like 16α-hydroxyprednisolone and 6β-hydroxy-budesonide nih.gov. Ketoconazole, a potent CYP3A inhibitor, significantly reduces budesonide metabolism, confirming the involvement of CYP3A isoenzymes nih.gov. CYP3A5 and, to a lesser extent, CYP3A7 have also been implicated in the metabolism of budesonide and other inhaled corticosteroids nih.govnih.gov. The high metabolic activity by CYP3A enzymes in the liver contributes to budesonide's extensive first-pass metabolism and low systemic bioavailability tandfonline.com.

A unique and significant metabolic pathway for budesonide is the cleavage of its 16α,17α-acetal group researchgate.netnih.govresearchgate.netresearchgate.netnih.govkarger.com. This process, catalyzed by microsomal monooxygenases, involves hydroxylation followed by rearrangement to an ester intermediate, which is then hydrolyzed. The primary product of this pathway is 16α-hydroxyprednisolone researchgate.netnih.govresearchgate.netnih.govkarger.com. This metabolite exhibits significantly reduced glucocorticoid receptor affinity and potency compared to the parent compound, contributing to budesonide's favorable topical-to-systemic activity ratio and improved safety profile karger.com. This acetal splitting pathway is considered a key inactivation route for budesonide, distinguishing it from other glucocorticoids with symmetrical acetal substitutions nih.govkarger.com.

Stereoselective Metabolism of Budesonide Epimers

Budesonide exists as a racemic mixture of two epimers at the C-22 position: 22R-budesonide and 22S-budesonide mdpi.comnih.gov. These epimers can exhibit differential pharmacokinetic profiles and metabolic fates, leading to stereoselective metabolism.

Studies have demonstrated that the two budesonide epimers are metabolized differently. In human liver S-9 fractions, the 22R epimer undergoes greater biotransformation than the 22S epimer researchgate.net. Specifically, the 22R epimer yields 16α-hydroxyprednisolone, while the 22S epimer produces a metabolite tentatively identified as 23-hydroxybudesonide (B1141419) nih.gov. Furthermore, in vivo studies have indicated that the 22R epimer is transformed approximately twice as fast as the 22S epimer in humans karger.com. This difference in metabolic rates translates to distinct systemic exposures, with the AUC of 22S-budesonide being significantly higher than that of 22R-budesonide, suggesting a lower systemic clearance for the 22S form researchgate.net. While direct quantitative data specifically for this compound epimers might be limited, these findings from unlabeled budesonide epimers provide a strong basis for understanding the stereoselective metabolism relevant to deuterated analogues.

Table 1: Key Budesonide Metabolites Identified in In Vitro Studies

| Metabolite Name | Primary Metabolic Pathway(s) Involved | Notes |

| 16α-Hydroxyprednisolone | Acetal Splitting, Hydroxylation | Major metabolite; significantly reduced glucocorticoid activity researchgate.netnih.govresearchgate.netnih.govkarger.com |

| 6β-Hydroxy-budesonide | Hydroxylation | Common oxidative metabolite researchgate.netnih.govresearchgate.net |

| 6α-Hydroxy-budesonide | Hydroxylation | Identified metabolite researchgate.netnih.govresearchgate.net |

| Δ6-Budesonide | Dehydrogenation | Oxidative metabolite researchgate.netresearchgate.netnih.govnih.gov |

| 23-Hydroxy-budesonide | Hydroxylation (tentative) | Metabolite primarily associated with the 22S epimer nih.gov |

| Budesonide Oleate | Esterification | Observed in lung parenchymal cells nih.gov |

| 4,5β-Dihydrobudesonide | Reduction | Reductive metabolite, more pronounced in rats researchgate.net |

| 3,4,5β-Tetrahydrobudesonide | Reduction | Reductive metabolite, more pronounced in rats researchgate.net |

Table 2: Major Enzymes Catalyzing Budesonide Metabolism

| Enzyme Class/Isoform | Metabolic Reaction(s) Catalyzed | Significance |

| Cytochrome P450 (CYP) | Hydroxylation, Dehydrogenation, Oxidation | Primarily CYP3A4, with contributions from CYP3A5 and CYP3A7. Responsible for extensive oxidative metabolism and first-pass effect nih.govnih.govtandfonline.comnih.gov. |

| Microsomal Monooxygenases | Acetal Splitting | Catalyzes the cleavage of the 16α,17α-acetal group, leading to inactive metabolites nih.govresearchgate.netresearchgate.netnih.govkarger.com. |

| Esterases | Hydrolysis of intermediate ester (post-acetal splitting) | Involved in the final step of acetal splitting, yielding 16α-hydroxyprednisolone researchgate.netnih.gov. |

| UGTs/SULTs | Glucuronidation, Sulfation (limited evidence for direct budesonide conjugation) | While prominent for other steroids, direct conjugation of budesonide is less frequently reported compared to oxidative pathways. Budesonide oleate formation observed nih.gov. |

Table 3: Comparative Metabolic Fate of Budesonide Epimers

| Epimer | In Vitro Biotransformation Rate (Relative) | Primary Metabolite(s) Identified | In Vivo Clearance (Relative) | Systemic Exposure (AUC, Relative) |

| 22R-Budesonide | Higher | 16α-Hydroxyprednisolone | Higher | Lower |

| 22S-Budesonide | Lower | 23-Hydroxy-budesonide (tentative) | Lower | Higher |

Note: Data for this compound specifically is inferred from studies using unlabeled budesonide epimers, as deuterated analogues are primarily used as analytical tools for general metabolite identification.

Compound Name List:

Budesonide

this compound

16α-Hydroxyprednisolone

6β-Hydroxy-budesonide

6α-Hydroxy-budesonide

Δ6-Budesonide

23-Hydroxy-budesonide

Budesonide Oleate

4,5β-Dihydrobudesonide

3,4,5β-Tetrahydrobudesonide

22R-Budesonide

22S-Budesonide

16α,17α-butylidenedioxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione (Budesonide chemical name)

16α,17α-butylidenedioxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione (Budesonide chemical name)

Pregnane (B1235032) (Hydride of)

11β-Hydroxy steroid

Glucocorticoid

Cyclic acetal

20-Oxo steroid

21-Hydroxy steroid

3-Oxo-Δ(1),Δ(4)-steroid

Primary α-hydroxy ketone

16α,17α-acetonide glucocorticoids

Triamcinolone acetonide

Flunisolide

Fluticasone propionate (B1217596)

Beclomethasone dipropionate

Beclomethasone monopropionate

Beclomethasone

Ciclesonide

Desisobutyryl Ciclesonide (des-CIC)

Salbutamol

Formoterol

Ritonavir

Fluticasone

Enzyme Specificity and Stereochemical Preferences in Biotransformation

Budesonide exists as a mixture of two epimers: the 22R and 22S forms. Research indicates that the 22R epimer possesses a higher binding affinity for the glucocorticoid receptor, suggesting a potential for stereoselective metabolism and activity tandfonline.comresearchgate.net. The primary metabolic pathway for budesonide involves the cytochrome P450 (CYP) 3A subfamily, particularly CYP3A4, in the liver and intestinal wall patsnap.comnih.govnih.govwikipedia.orgresearchgate.netnih.gov. Studies have shown that CYP3A4 is the most efficient catalyst for budesonide metabolism, with CYP3A5 and CYP3A7 also contributing nih.gov.

The specificity of these enzymes towards budesonide's epimers is a critical area of investigation. While direct studies detailing the stereoselective metabolism of this compound are limited in the provided search results, general principles suggest that enzymes may exhibit preferences for one epimer over the other, influencing the rate and extent of biotransformation. Understanding these stereochemical preferences is crucial for predicting the in vivo behavior of budesonide and its deuterated analogues. For instance, if CYP3A4 metabolizes the 22R epimer of budesonide at a different rate than the 22S epimer, this difference could be probed using this compound to observe any corresponding kinetic isotope effects.

Impact of Deuteration on Metabolic Stability and Pathway Flux

Isotope Effects on Enzymatic Reaction Rates

The kinetic isotope effect (KIE) describes the phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced by its heavier isotope, deuterium (B1214612) google.comgoogle.comjuniperpublishers.comdovepress.com. This occurs because the C-D bond is stronger than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting deuterium at that position can slow down the reaction rate, thereby increasing the metabolic stability of the compound juniperpublishers.comdovepress.comassumption.edunih.gov.

While specific KIE values for this compound are not detailed in the provided search results, studies on other deuterated drugs demonstrate that this effect can lead to a reduction in metabolic clearance and an increase in plasma half-life dovepress.comassumption.edunih.gov. For budesonide, which undergoes extensive first-pass metabolism primarily via CYP3A4, deuteration at sites susceptible to oxidative metabolism could potentially reduce the rate of biotransformation, leading to higher systemic exposure or altered metabolite profiles. For example, if a specific site on budesonide is hydroxylated by CYP3A4, deuterating that site could reveal a primary kinetic isotope effect.

Tracing Metabolite Formation Pathways with Deuterated Precursors

Deuterated compounds like this compound serve as invaluable tools for tracing metabolic pathways and identifying metabolites veeprho.comlu.sepsu.edudshs-koeln.deresearchgate.netresearchgate.netcam.ac.uknih.gov. By administering this compound and analyzing the resulting biological samples using mass spectrometry, researchers can track the fate of the deuterated atoms through the metabolic process. This allows for the precise identification and quantification of metabolites, as the mass-to-charge ratio of the deuterated metabolites will be shifted compared to their non-deuterated counterparts.

Studies have identified key metabolites of budesonide, including 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which are formed through CYP3A-mediated hydroxylation and dehydrogenation reactions patsnap.comnih.govwikipedia.orgresearchgate.netnih.govnih.govchemicalbook.com. This compound can be used to confirm the formation pathways of these and other metabolites. For instance, if this compound is administered, and a metabolite is detected with a mass shift corresponding to the incorporated deuterium atoms, it confirms that the metabolic pathway leading to that metabolite involves the deuterated site. This is particularly useful for elucidating complex metabolic cascades or identifying minor metabolic products that might otherwise be difficult to detect. The use of deuterated analogues is also crucial in analytical methods, where they often serve as internal standards for accurate quantification of the parent drug in biological matrices veeprho.comresearchgate.netresearchgate.net.

Advanced Research Applications and Future Trajectories for Budesonide D6

Isotopic Tracing in Mechanistic Pharmacology at Cellular and Subcellular Levels

The use of stable isotope-labeled compounds like Budesonide-d6 is foundational to modern mechanistic pharmacology. Isotopic tracing enables researchers to follow the journey of a drug molecule within cells and subcellular compartments, providing unambiguous data on its absorption, distribution, metabolism, and excretion (ADME) profile at a microscopic level. nih.govresearchgate.net This approach overcomes the challenge of distinguishing the administered drug from endogenous molecules or other experimental compounds.

Investigation of Glucocorticoid Receptor Binding Dynamics with Deuterated Ligands

Budesonide (B1683875) exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression. patsnap.comnih.gov Understanding the precise dynamics of this binding event is crucial for designing more effective and selective drugs. Deuterated ligands are instrumental in studying these interactions through techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HXMS).

In HXMS studies, a protein-ligand complex, such as the GR ligand-binding domain (LBD) bound to this compound, is exposed to heavy water (D₂O). The rate at which backbone amide hydrogens exchange for deuterium (B1214612) atoms is measured by mass spectrometry. nih.gov This exchange rate is slower in regions of the protein that are structurally stable or shielded from the solvent, such as the ligand-binding pocket or interfaces with other proteins (coactivators or corepressors). nih.govnih.gov

By comparing the deuterium uptake of the GR LBD in its unbound state versus its this compound-bound state, researchers can pinpoint specific regions that undergo conformational changes upon ligand binding. nih.gov For instance, studies have shown that agonist binding, like that of corticosteroids, induces a specific conformation in the GR that stabilizes the binding surface for coactivator proteins, a critical step for gene activation. acs.org The use of a deuterated ligand ensures that the observed mass shifts are due solely to changes in the protein's structure and not from the ligand itself.

Table 1: Illustrative HXMS Data on Glucocorticoid Receptor (GR) LBD

| GR LBD Region | Peptide Sequence | Deuterium Uptake (Unbound) | Deuterium Uptake (this compound Bound) | Interpretation |

| Helix 3 | 560-575 | 85% | 45% | Region stabilized upon ligand binding |

| AF-2 Surface | 740-755 | 70% | 25% | Significant stabilization, promoting coactivator binding |

| Loop 8-9 | 650-662 | 95% | 92% | Minimal change, likely a flexible region |

Exploration of Intracellular Distribution and Retention Mechanisms

A key feature of budesonide's high therapeutic index is its ability to be retained within target airway cells through a unique mechanism of intracellular esterification. nih.gov Upon entering the cell, budesonide can be reversibly conjugated to fatty acids, forming inactive budesonide-21-esters. These esters act as an intracellular depot, slowly releasing active budesonide back into the cytoplasm as the free drug concentration decreases. This prolongs the local anti-inflammatory effect while minimizing systemic exposure. nih.gov

This compound is an ideal probe for studying this process. Researchers can introduce this compound to cell cultures and, using liquid chromatography-mass spectrometry (LC-MS), track its conversion into deuterated fatty acid esters over time. The stable isotope label allows for the clear separation and quantification of the parent drug (this compound) and its esterified metabolites from the complex cellular matrix, providing precise data on the rate of ester formation and hydrolysis.

Biomarker Discovery and Validation in Preclinical Disease Models

In preclinical research, this compound facilitates the discovery and validation of biomarkers—measurable indicators of a biological state or condition. crownbio.comcrownbio.com These biomarkers can help predict drug efficacy, understand disease progression, and stratify patient populations in future clinical trials.

Identification of Deuterated Metabolite Biomarkers for Pathway Activity

The metabolism of budesonide is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, which converts it into two major, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone. drugbank.comnih.gov The rate of formation of these metabolites can serve as a biomarker for CYP3A4 activity.

By administering this compound in preclinical models, researchers can use LC-MS/MS to specifically track the appearance of its deuterated metabolites. researchgate.net The mass of these metabolites will be shifted by +6 Da compared to their non-deuterated counterparts, making them easily identifiable. nih.gov This allows for a clean and accurate assessment of metabolic pathway activity without interference from endogenous substances. For example, a rapid appearance of deuterated 6β-hydroxybudesonide in plasma would indicate high CYP3A4 activity in the test subject.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Budesonide and its Metabolites

| Compound | Chemical Formula | Non-Deuterated m/z [M+H]⁺ | Deuterated (d6) m/z [M+H]⁺ | Mass Shift |

| Budesonide | C₂₅H₃₄O₆ | 431.23 | 437.27 | +6 Da |

| 6β-Hydroxybudesonide | C₂₅H₃₄O₇ | 447.23 | 453.27 | +6 Da |

| 16α-Hydroxyprednisolone | C₂₁H₂₈O₆ | 377.19 | Not applicable* | N/A |

| Note: The 16α-hydroxyprednisolone metabolite results from the cleavage of the butylidene group, which contains the deuterium labels in this compound. Therefore, this specific metabolite would not retain the label. |

Quantitative Assessment of Endogenous vs. Exogenous Compound Ratios

One of the most powerful applications of this compound is in distinguishing an administered drug (exogenous) from corticosteroids produced naturally by the body (endogenous), such as cortisol. This is particularly important in studies assessing the potential for adrenal axis suppression, a known side effect of systemic corticosteroid therapy.

In such studies, this compound is used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of non-deuterated budesonide or other steroids. nih.gov However, it can also be used as the administered therapeutic agent. By measuring the levels of both endogenous cortisol and exogenous this compound in plasma samples, researchers can precisely determine how the presence of the drug affects the body's natural hormone production. The distinct mass difference between the compounds allows mass spectrometry to measure both simultaneously and accurately, a task that is impossible when the administered and endogenous compounds are chemically identical. researchgate.netnih.gov

Novel Research Methodologies for Drug Delivery Systems Using Deuterated Probes

The development of novel drug delivery systems aims to improve therapeutic efficacy by targeting drugs to specific sites of action and controlling their release over time. nih.govmdpi.com Budesonide has been formulated into various advanced systems, including nanoparticles, nanosponges, and hydrogels, to target inflammation in the gastrointestinal tract or lungs. nih.govscienceopen.comresearchgate.net

This compound serves as an invaluable tool for evaluating the performance of these delivery systems. By incorporating this compound into a formulation, researchers can accurately measure key performance parameters such as encapsulation efficiency and release kinetics.

For instance, to study the release of budesonide from a colon-targeted hydrogel, the hydrogel loaded with this compound can be placed in a dissolution apparatus that simulates the conditions of the gastrointestinal tract. mdpi.com At various time points, samples of the dissolution medium are analyzed by LC-MS. The appearance of this compound in the medium can be quantified with high precision, providing a clear profile of the drug's release from the hydrogel matrix. The use of the deuterated probe ensures that the measurements are not contaminated by any other compounds in the system. mdpi.com This methodology allows for the direct comparison of different formulations to optimize drug release for maximal therapeutic benefit.

Assessment of Drug Release Kinetics from Engineered Formulations

The development of engineered drug delivery systems aims to control the release of a therapeutic agent to optimize its efficacy and minimize side effects. This compound is instrumental in the in vitro and in vivo assessment of these formulations. By incorporating a known quantity of this compound into the analytical process, researchers can accurately measure the concentration of budesonide released from a formulation over time.

In a typical in vitro dissolution study, a budesonide-containing formulation is placed in a dissolution medium that simulates physiological conditions. ijpcbs.com Samples are withdrawn at various time points, and this compound is added as an internal standard before analysis, commonly by liquid chromatography-mass spectrometry (LC-MS). This methodology allows for the precise quantification of the released budesonide, correcting for any variability in sample preparation or instrument response.

For example, studies on controlled-release capsules designed to deliver budesonide to the ileo-colonic region rely on such methods to characterize the drug release profile. lu.se Similarly, the evaluation of novel formulations like liposomal nanoparticles for pulmonary delivery involves detailed release studies where this compound would be an essential analytical tool. dovepress.com These studies often test release under varying pH conditions to simulate the transit through the gastrointestinal tract. ijpcbs.com

| Time Point (hours) | Simulated GI Tract Location | pH of Medium | Cumulative Budesonide Released (%) |

|---|---|---|---|

| 1 | Stomach | 1.2 | 5 |

| 2 | Stomach | 1.2 | 8 |

| 3 | Small Intestine | 7.4 | 25 |

| 4 | Small Intestine | 7.4 | 45 |

| 6 | Colon | 6.8 | 70 |

| 8 | Colon | 6.8 | 85 |

| 12 | Colon | 6.8 | 95 |

Biodistribution Studies of Formulated Budesonide in Preclinical Models (e.g., Lung Delivery)

Understanding where a drug goes in the body and in what concentration is crucial for assessing its efficacy and potential toxicity. This compound is a key component in preclinical biodistribution studies of formulated budesonide, particularly for targeted delivery systems like those for the lungs. ucl.ac.be Preclinical models, ranging from cell cultures to in vivo animal models, are employed to evaluate the safety and efficacy of pulmonary drug delivery. researchgate.net

In these studies, after administering the budesonide formulation to an animal model (e.g., via intratracheal instillation or inhalation), tissues and biological fluids are collected at various time points. mdpi.com this compound is used as an internal standard during the extraction and quantification process to determine the concentration of budesonide in different organs, such as the lungs, trachea, and plasma. This helps to build a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, research investigating surfactant-assisted pulmonary distribution of budesonide in premature lambs utilizes mass spectrometry imaging to visualize the drug's location in the lung tissue. mdpi.com The quantification aspect of such studies would be heavily reliant on a stable isotope-labeled standard like this compound to ensure accuracy. These studies are vital for optimizing formulations to maximize drug concentration at the target site (the lungs) while minimizing systemic exposure and associated side effects. ucl.ac.be

| Tissue/Fluid | Budesonide Concentration (ng/g or ng/mL) |

|---|---|

| Lungs | 1500 |

| Trachea | 850 |

| Plasma | 25 |

| Liver | 40 |

| Kidneys | 15 |

Challenges and Future Prospects in Deuterated Pharmaceutical Research

The field of deuterated pharmaceuticals, while promising, faces several challenges and holds significant future potential. The primary advantage of deuteration is its ability to alter a drug's metabolic profile by strengthening the carbon-hydrogen bond, which can lead to improved pharmacokinetic properties. uniupo.itnih.gov This is known as the deuterium kinetic isotope effect.

Challenges:

Predictability: The effect of deuteration on a drug's metabolism is not always predictable. nih.gov While it can slow down metabolism, potentially reducing toxic metabolites and increasing drug exposure, it can also lead to "metabolic switching," where the body metabolizes the drug through an alternative, unforeseen pathway. musechem.com This necessitates thorough in vivo metabolism experiments to validate the effects. musechem.com

Synthesis and Purity: Introducing deuterium atoms at specific molecular positions with high isotopic purity can be synthetically challenging and costly. researchgate.net Achieving high levels of deuterium incorporation without isotopic impurities is a significant hurdle for synthetic chemists. researchgate.net

Regulatory and Patent Landscape: While deuterated drugs are considered new chemical entities by regulatory bodies like the FDA, providing patent protection, the patentability of "deuterium switch" drugs can face "obviousness" rejections. nih.govsalamandra.net Demonstrating that the effects of deuteration are unexpected and unobvious is key to securing intellectual property rights. nih.gov

Future Prospects:

Improved Therapeutics: Deuteration offers a pathway to enhance the safety and efficacy of existing drugs. uniupo.itnih.gov By improving a drug's pharmacokinetic profile, it's possible to achieve a longer half-life, reduced dosing frequency, and better patient adherence. clearsynthdiscovery.com

Streamlined Development: Developing a deuterated version of an existing drug can be faster and more cost-effective than creating an entirely new chemical entity. clearsynthdiscovery.com Developers can often leverage existing safety and efficacy data, potentially accelerating the clinical trial and approval process through pathways like the FDA's 505(b)(2) application. salamandra.netclearsynthdiscovery.com

Market Growth: The market for deuterated drugs is projected to grow significantly, driven by the success of approved deuterated therapies and increasing investment from pharmaceutical companies. taiwannews.com.tw As precision medicine evolves, the ability to fine-tune a drug's properties through deuteration will likely play an increasingly important role in developing next-generation treatments. taiwannews.com.tw

The continued exploration of deuteration in medicinal chemistry promises to yield new therapeutic options with improved clinical profiles, building upon the successes of already approved deuterated pharmaceuticals. tandfonline.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.